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Compound of Interest

Compound Name: Floramanoside C

Cat. No.: B15575362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

experimental protocols, and relevant biological pathways associated with Floramanoside C.

The information is intended to support research and development efforts in pharmacology and

medicinal chemistry.

Physicochemical Data of Floramanoside C
Floramanoside C is a flavonol glycoside that has been isolated from the flowers of

Abelmoschus manihot[1]. Its chemical structure and properties are summarized below.

Quantitative Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of

Floramanoside C. This data is crucial for understanding its behavior in biological systems and

for the development of analytical methods.
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Property Value Source

Molecular Formula C₂₁H₁₈O₁₅ [1][2][3][4]

Molecular Weight 510.36 g/mol [1][2][4]

CAS Number 1403981-95-2 [1][3]

Appearance Solid [5]

Boiling Point (Predicted) 1053.60 ± 65.0 °C (at 760 Torr) [4]

Density (Predicted) 2.065 ± 0.06 g/cm³ (at 25 °C) [4]

Acid Dissociation Constant

(pKa) (Predicted)
2.73 ± 0.70 [4]

XLogP3-AA (Computed) -0.1 [3]

Hydrogen Bond Donor Count

(Computed)
10 [3]

Hydrogen Bond Acceptor

Count (Computed)
15 [3]

Rotatable Bond Count

(Computed)
4 [3]

Exact Mass (Computed) 510.06456986 Da [3]

Topological Polar Surface Area

(Computed)
264 Å² [3]

Heavy Atom Count

(Computed)
36 [3]

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-

trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid[3]

SMILES: C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4--

INVALID-LINK--C(=O)O)O)O">C@@HO)O[3]
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The following sections detail the general methodologies for the isolation and evaluation of the

biological activity of Floramanoside C. These protocols are based on standard techniques

used in natural product chemistry and pharmacology.

Isolation and Structure Elucidation of Floramanoside C
The isolation of Floramanoside C from its natural source, such as the flowers of Abelmoschus

manihot, typically involves a multi-step process of extraction and chromatographic separation.

The structure is then determined using spectroscopic methods[6][7][8].

1. Extraction:

The dried and powdered plant material (flowers) is subjected to solvent extraction, often

starting with a nonpolar solvent to remove lipids and pigments, followed by extraction with a

polar solvent like methanol or ethanol to extract flavonoid glycosides.

The polar extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

The crude extract is subjected to a series of chromatographic techniques to isolate the

individual compounds.

Column Chromatography: The extract is often first fractionated using column

chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20), eluting with a

gradient of solvents (e.g., water-methanol or chloroform-methanol).

Sephadex LH-20 Chromatography: Fractions rich in flavonoids are further purified on a

Sephadex LH-20 column, eluting with methanol, to separate compounds based on molecular

size.

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically

achieved using preparative HPLC on a C18 column with a mobile phase such as a

methanol-water or acetonitrile-water gradient.

3. Structure Elucidation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15575362?utm_src=pdf-body
https://www.benchchem.com/product/b15575362?utm_src=pdf-body
https://www.benchchem.com/product/b15575362?utm_src=pdf-body
https://www.researchgate.net/publication/336883916_Isolation_and_structure_elucidation_of_a_new_flavonol_glycoside_from_Sabia_Parviflora
https://vtechworks.lib.vt.edu/server/api/core/bitstreams/d1951999-faf8-48c7-8802-61b6171effb9/content
https://pubmed.ncbi.nlm.nih.gov/22491184/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The structure of the purified Floramanoside C is determined by a combination of

spectroscopic methods:

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-

hydrogen framework of the molecule[9][10][11][12].

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons and

to assign the complete structure.

UV-Vis Spectroscopy: To identify the flavonoid chromophore.

Acid Hydrolysis: To identify the sugar moiety and its linkage to the aglycone.

Biological Activity Assays
Floramanoside C has been reported to exhibit antioxidant and aldose reductase inhibitory

activities[1][5].

1. DPPH Radical Scavenging Assay:

This assay is used to determine the antioxidant activity of the compound.

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol is

prepared.

Different concentrations of Floramanoside C are added to the DPPH solution.

The mixture is incubated in the dark at room temperature.

The scavenging of the DPPH radical by Floramanoside C leads to a decrease in

absorbance, which is measured spectrophotometrically at approximately 517 nm.

Ascorbic acid or another known antioxidant is used as a positive control.

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH

radicals) is calculated to quantify the antioxidant activity.
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2. Aldose Reductase Inhibitory Activity Assay:

This assay measures the ability of the compound to inhibit the aldose reductase enzyme,

which is involved in the polyol pathway.

The enzyme can be sourced from rat lenses or can be a recombinant human aldose

reductase.

The assay mixture contains a buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and

the enzyme.

Different concentrations of Floramanoside C are added to the assay mixture.

The activity of the enzyme is determined by measuring the decrease in absorbance at 340

nm due to the oxidation of NADPH.

A known aldose reductase inhibitor, such as quercetin or epalrestat, is used as a positive

control.

The IC₅₀ value is calculated to determine the inhibitory potency of Floramanoside C.

Visualizations
The following diagrams illustrate the general workflow for the isolation of Floramanoside C
and the signaling pathway in which it is active.
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Caption: A generalized workflow for the isolation of Floramanoside C.
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Caption: Inhibition of the Polyol Pathway by Floramanoside C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15575362?utm_src=pdf-body-img
https://www.benchchem.com/product/b15575362?utm_src=pdf-body
https://www.benchchem.com/product/b15575362?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. medchemexpress.com [medchemexpress.com]

2. GSRS [gsrs.ncats.nih.gov]

3. Floramanoside C | C21H18O15 | CID 71492467 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. Floramanoside C | 1403981-95-2 [m.chemicalbook.com]

5. CheMondis Marketplace [chemondis.com]

6. researchgate.net [researchgate.net]

7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

8. Isolation and structure elucidation of antioxidant compounds from leaves of Laurus nobilis
and Emex spinosus - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. scielo.br [scielo.br]

11. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of
Dammarane-Type Triterpenoids [mdpi.com]

12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Floramanoside C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575362#what-are-the-physicochemical-properties-
of-floramanoside-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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